molecular formula C8H13Cl2N3O B2419078 Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride CAS No. 2253639-33-5

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride

Cat. No.: B2419078
CAS No.: 2253639-33-5
M. Wt: 238.11
InChI Key: MXHGTDSKXCDISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride is a complex heterocyclic compound that features a spiro linkage between a pyrroloimidazole and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of a pyrrole derivative with an imidazole precursor under specific conditions to form the pyrroloimidazole coreThe final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .

Properties

IUPAC Name

spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c12-6-3-8(4-9-5-8)11-2-1-10-7(6)11;;/h1-2,6,9,12H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGTDSKXCDISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=NC=CN2C13CNC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-33-5
Record name 6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.